![molecular formula C16H9BrClNO3 B14458312 5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-39-8](/img/structure/B14458312.png)
5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-1-(2-(4-methoxyphenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-fluorophenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-nitrophenyl)-2-oxoethyl)indoline-2,3-dione
Comparison: Compared to its analogs, 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution enhances its biological activity, making it a more potent inhibitor of specific enzymes compared to its methoxy, fluoro, or nitro-substituted counterparts .
Eigenschaften
CAS-Nummer |
75822-39-8 |
|---|---|
Molekularformel |
C16H9BrClNO3 |
Molekulargewicht |
378.60 g/mol |
IUPAC-Name |
5-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H9BrClNO3/c17-10-3-6-13-12(7-10)15(21)16(22)19(13)8-14(20)9-1-4-11(18)5-2-9/h1-7H,8H2 |
InChI-Schlüssel |
CXDMQZNIDXFXFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


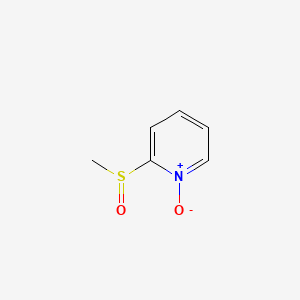
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
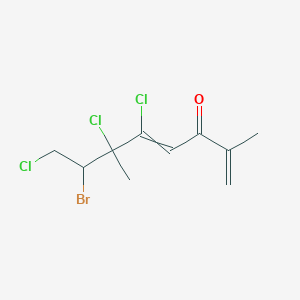
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
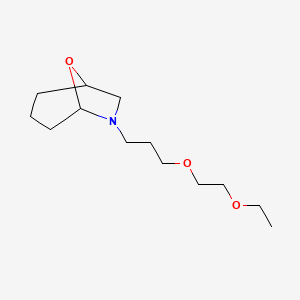

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
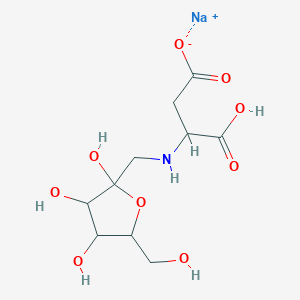
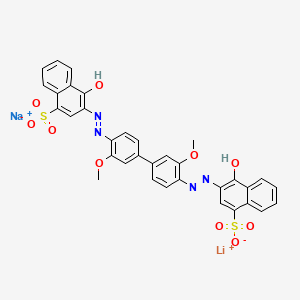

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
